Cloticasone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-(chloromethyl) (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClF2O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLWAEZHUOEOTI-GQKYHHCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCCl)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCCl)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87556-66-9 | |
| Record name | S-(Chloromethyl) (6α,11β,16α,17α)-6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87556-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloticasone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087556669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLOTICASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CN32ZUQ4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Research
Current Synthetic Pathways for Fluticasone (B1203827) and its Esters
The synthesis of fluticasone propionate (B1217596), a common ester of fluticasone, is a multi-step process that has been the subject of considerable research to improve efficiency and reduce environmental impact.
Multi-Step Synthesis Protocols (e.g., Oxidation, Esterification, Acylation, Alcoholysis, Alkylation, Fluorodecarboxylation)
The traditional synthesis of fluticasone propionate is a lengthy process, often involving as many as 16 steps. americanpharmaceuticalreview.com A common starting material for the synthesis of fluticasone propionate and other glucocorticoids is 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate. americanpharmaceuticalreview.com
Key steps in the synthesis include:
Oxidation: An oxidative cleavage of a hydroxymethyl group is a crucial step. americanpharmaceuticalreview.com For instance, flumethasone can be oxidized using periodic acid to yield a hydroxy acid intermediate. americanpharmaceuticalreview.com Some newer methods have explored the use of cheaper oxidizing agents like NaClO or NaBrO. acs.orgfigshare.comresearchgate.netacs.org
Esterification and Acylation: The tertiary hydroxyl group of a thiocarboxylic acid intermediate is esterified with propionyl chloride. americanpharmaceuticalreview.com Acylation is also a key step in the synthesis of certain impurities and derivatives. patsnap.com
Thioesterification and Alcoholysis: A five-step synthesis method involving oxidation, esterification, thioesterification, alcoholysis, and ester substitution has been developed to improve yield and purity. google.com
Alkylation: An intermediate is alkylated using bromochloromethane. americanpharmaceuticalreview.com
Fluorodecarboxylation: A critical step for introducing a fluorine atom. Traditionally, this has involved the use of expensive and environmentally harmful reagents like bromofluoromethane (B51070), an ozone-depleting substance. americanpharmaceuticalreview.com
The following table outlines a generalized multi-step synthesis protocol for fluticasone propionate:
| Step | Reaction Type | Key Reagents | Intermediate/Product |
| 1 | Oxidation | Periodic Acid | Hydroxy acid intermediate |
| 2 | Thioesterification | N,N'-carbonyldiimidazole, H2S | Thiocarboxylic acid |
| 3 | Esterification | Propionyl chloride, Triethylamine | Propionylated intermediate |
| 4 | Alkylation | Bromochloromethane | Chloromethyl ester |
| 5 | Halogen Exchange | Sodium Iodide | Iodomethyl ester |
| 6 | Fluorination | Silver Fluoride | Fluticasone Propionate |
Novel Chemical Transformations and Reaction Mechanisms in Fluticasone Synthesis
Research has focused on developing more efficient and environmentally friendly synthetic routes. A notable advancement is the replacement of hazardous reagents used in fluorodecarboxylation. acs.orgfigshare.comresearchgate.netacs.org One novel approach utilizes AgNO3 and Selectfluor for decarboxylative fluorination, avoiding the use of the toxic and expensive bromofluoromethane. acs.orgfigshare.comresearchgate.netacs.orggoogle.com This reaction proceeds through a silver-mediated process.
Another area of innovation involves a one-step conversion of a methyl ketone intermediate to a carboxylic acid using sodium hypochlorite or hypobromite, which is a more efficient alternative to a four-step sequence. researchgate.net The haloform reaction mechanism is central to this transformation. researchgate.net
Green Chemistry Approaches in Fluticasone Synthesis
The environmental impact of synthesizing fluticasone propionate has driven research into greener alternatives. A significant focus has been on replacing bromofluoromethane, a substance controlled by the Montreal Protocol due to its ozone-depleting properties. americanpharmaceuticalreview.com
One green chemistry approach involves a XeF2-assisted fluorodecarboxylation. americanpharmaceuticalreview.com While the yield was lower than desired in initial studies, this method represents a move away from ozone-depleting reagents. americanpharmaceuticalreview.com Another greener route employs AgNO3 and Selectfluor, which are less toxic and pollutive than bromofluoromethane. acs.orgfigshare.comresearchgate.netacs.org Additionally, the use of cheaper and less hazardous oxidizing agents like NaClO contributes to a more sustainable synthesis. acs.orgfigshare.comresearchgate.net
Research into Fluticasone Derivatives and Analogues
The modification of the fluticasone molecule and the synthesis of co-formulations are active areas of research aimed at improving therapeutic properties.
Chemical Modification Strategies for Enhanced Properties
Researchers have synthesized various derivatives of fluticasone to investigate structure-activity relationships. For example, 17α-dichloroacetyl derivatives have been synthesized and shown to be highly potent while also being "soft" steroids, meaning they are deactivated more easily in the body, potentially reducing systemic side effects. researchgate.net The synthesis of these derivatives often starts from correspondingly substituted ∆(1) -cortienic acids. researchgate.net
Molecular Structure and Conformational Dynamics of Fluticasone
Three-Dimensional Structural Elucidation of Fluticasone (B1203827) and its Esters
The three-dimensional structures of Fluticasone Furoate (1) and Fluticasone Propionate (B1217596) (2) have been investigated in their solid states, in solution, and in their protein-bound conformations. These studies reveal that while the steroid backbone remains largely rigid, significant variations occur in the ester substitutions at the 17β and 17α positions acs.orgnih.govnih.govresearchgate.netescholarship.orgdiva-portal.org.
Solid-State Structural Analysis (e.g., Microcrystal Electron Diffraction)
Microcrystal Electron Diffraction (MicroED) has been instrumental in determining the high-resolution structures of Fluticasone Furoate and Fluticasone Propionate directly from microcrystals, overcoming limitations of traditional X-ray crystallography for small crystals acs.orgnih.govnih.govresearchgate.netresearchgate.netescholarship.orgbiorxiv.orgdiva-portal.orgnih.gov. These analyses have provided detailed insights into the molecular arrangements in the solid state, revealing comparable packing interactions and hydrogen bonding patterns between the two ester forms, such as hydrogen bonds between the 11β-hydroxy group and the 3-keto group nih.gov. The structures show that both molecules are conformationally constrained in their solid states, maintaining a defined geometry prior to administration acs.orgdiva-portal.orgescholarship.org.
Solution-State Conformational Prediction (e.g., Density Functional Theory Calculations)
Density Functional Theory (DFT) calculations have been employed to model solvent effects and predict the preferred conformations of Fluticasone Furoate and Fluticasone Propionate in solution acs.orgnih.govnih.govdiva-portal.orgresearchgate.netresearchgate.netescholarship.orgbiorxiv.orgscilit.comdiva-portal.orgnih.gov. The solution state is considered a transition state between the formulated solid state and the biologically active protein-bound conformation. These calculations reveal an ensemble of conformations in equilibrium, providing a quantitative approach to understanding the energy landscapes and conformational changes during drug administration acs.orgnih.govdiva-portal.org.
Conformational Changes and Energy Landscapes
The transition of Fluticasone from its formulated state to its active state involves subtle yet significant conformational adjustments, primarily at the ester substituents, which influence its binding affinity and biological activity acs.orgnih.govnih.govresearchgate.net.
Conformational Dynamics of 17β- and 17α-Substitutions
The most pronounced conformational changes occur at the 17β-fluoromethylthioester and 17α-ester substitutions acs.orgnih.govnih.govresearchgate.net. Specifically, torsion angles such as α (C13–C17–C20–S1), β (C20–S1–C21–F3), and γ (involving the ester groups) exhibit substantial changes, including rotations of nearly 180° between the solid state and the protein-bound conformation acs.orgnih.govnih.govdiva-portal.org. For instance, the 17β-fluoromethylthioester moiety in Fluticasone Propionate undergoes a significant rotation of approximately 180° compared to Fluticasone Furoate acs.orgnih.gov. The 17α-substituents also display distinct behaviors, with the furoate ring in Fluticasone Furoate being more conformationally rigid than the propionate group in Fluticasone Propionate within the 17α-pocket acs.orgdiva-portal.orgescholarship.org.
Rotational Barriers of Key Bonds
The energy landscapes associated with the conformational changes are characterized by rotational barriers of key bonds, particularly those within the ester side chains acs.orgnih.govdiva-portal.org. DFT calculations have quantified these barriers, revealing differences between the two ester forms. For example, the conformational changes of the 17β-substitution in Fluticasone Propionate require approximately 13 kcal/mol to rotate, which is energetically less favorable compared to Fluticasone Furoate, suggesting a faster association rate for the latter acs.orgdiva-portal.org. The 17α-furoate ring in Fluticasone Furoate exhibits a substantial rotational barrier of approximately 10 kcal/mol, indicating conformational rigidity, whereas the 17α-propionate ester in Fluticasone Propionate has a lower barrier (around 1.4 kcal/mol), suggesting greater flexibility and a potential for increased entropy upon dissociation acs.orgdiva-portal.orgescholarship.org.
Structure Activity Relationship Sar Studies of Fluticasone
Influence of Halogenation on Glucocorticoid Receptor Binding and Potency
A significant contributor to fluticasone's enhanced potency and GR binding affinity is the presence of fluorine atoms at specific positions on the steroid nucleus. Notably, the introduction of fluorine atoms at the C6 and C9 positions significantly increases the steroid's potency ijdvl.comresearchgate.netnih.govijnrd.orgresearchgate.net. Simultaneous halogenation at both the C6 and C9 positions has been shown to yield the highest potency among modified steroid structures ijdvl.comresearchgate.netijnrd.org. These halogen substituents increase the molecule's affinity for the glucocorticoid receptor, thereby amplifying its anti-inflammatory effects researchgate.netnih.gov.
Impact of Esterified Groups on Pharmacological Profile and Receptor Affinity
The esterification of the steroid nucleus, particularly at the C17 position, plays a critical role in augmenting fluticasone's pharmacological profile, including its receptor affinity and tissue retention. Fluticasone (B1203827) is commonly formulated as either fluticasone propionate (B1217596) (FP) or fluticasone furoate (FF). The propionate ester in FP and the furoate ester in FF are attached to the 17-hydroxyl group. These lipophilic ester groups substantially increase the molecule's lipophilicity, which in turn enhances its cutaneous drug uptake, binding to skin tissue, and affinity for the glucocorticoid receptor uni-muenchen.deresearchgate.netnih.govwjgnet.com. The furoate ester in FF, in particular, has been shown to occupy the lipophilic 17-alpha pocket of the GR more effectively than the propionate ester in FP, contributing to FF's superior GR binding affinity researchgate.net. This enhanced affinity, coupled with a slow dissociation rate from the receptor, contributes to a prolonged duration of pharmacological activity dovepress.comnih.govwjgnet.comnih.govnih.gov.
Structural Determinants of Glucocorticoid Receptor Binding Affinity
The high glucocorticoid receptor binding affinity of fluticasone is a result of several key structural determinants. The trifluorinated nature of the molecule, specifically the fluorine atoms at C6 and C9, are primary contributors to increased potency and receptor binding ijdvl.comresearchgate.netnih.govijnrd.org. The esterification at the C17 position, with the furoate ester in FF providing a notable advantage over the propionate ester in FP, significantly enhances lipophilicity and receptor interaction uni-muenchen.denih.govwjgnet.comresearchgate.netfda.gov. Furthermore, the core steroid structure, including the 11β-hydroxyl group, the 4,5-double bond, and the 3-keto moiety, are essential for intrinsic glucocorticoid activity tandfonline.comijdvl.com. The combination of these features results in fluticasone esters exhibiting significantly higher relative receptor affinities (RRA) compared to older corticosteroids like dexamethasone.
Table 1: Comparison of Glucocorticoid Receptor Binding Affinity
| Compound | Relative Receptor Affinity (RRA) (vs. Dexamethasone=100) | Equilibrium Dissociation Constant (Kd) (nmol/L) | Source |
| Dexamethasone | 100 | 8.80 - 9.36 | dovepress.comtandfonline.com |
| Fluticasone Propionate (FP) | 1775 - 1910 | 0.49 - 0.51 | dovepress.comtandfonline.comnih.gov |
| Fluticasone Furoate (FF) | 2989 - 3000 | 0.3 - 0.49 | dovepress.comportico.orgnih.govfda.gov |
| Mometasone (B142194) Furoate (MF) | 2244 | N/A | dovepress.comnih.gov |
Structure-Dependent Tissue Retention and Cellular Accumulation Mechanisms
The lipophilicity imparted by the ester groups at C17, particularly the furoate ester in FF, is crucial for fluticasone's prolonged tissue retention and cellular accumulation uni-muenchen.denih.govwjgnet.comnottingham.ac.ukresearchgate.net. This enhanced lipophilicity facilitates greater binding to lung and nasal tissues, creating a depot effect from which the drug is slowly released, thereby sustaining its pharmacological activity nottingham.ac.ukresearchgate.net. In vitro studies have demonstrated that FF exhibits higher tissue binding affinity and slower efflux rates compared to FP and mometasone furoate (MF) nottingham.ac.ukresearchgate.netresearchgate.net. This translates to a longer mean absorption time and a significantly longer time for 90% absorption from the lung for FF compared to FP, indicating superior lung retention researchgate.net. The slow dissociation rate of the fluticasone-GR complex further contributes to its sustained action dovepress.comuni-muenchen.denih.govwjgnet.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.net. This structure-dependent tissue retention mechanism is key to the efficacy of once-daily dosing regimens for fluticasone-based therapies.
Mechanistic Research on Fluticasone S Biological Actions
Glucocorticoid Receptor Interactions and Activation
The biological actions of fluticasone (B1203827) are initiated by its interaction with glucocorticoid receptors (GRs). These receptors are located in the cytoplasm of target cells in an inactive complex with other proteins.
Fluticasone and its esters, fluticasone propionate (B1217596) (FP) and fluticasone furoate (FF), are characterized by their high binding affinity for the glucocorticoid receptor. This high affinity is a key determinant of their potency. Research has demonstrated that both FP and FF exhibit a remarkably fast association with and slow dissociation from the human glucocorticoid receptor. patsnap.comatsjournals.org This results in a prolonged duration of action at the receptor level.
The relative receptor affinity (RRA) of fluticasone derivatives is significantly higher than that of many other clinically used corticosteroids. For instance, the RRA of fluticasone furoate has been reported to be 2989 ± 135, with dexamethasone as the reference at 100. patsnap.com This surpasses the RRA of other potent glucocorticoids such as mometasone (B142194) furoate (RRA 2244) and fluticasone propionate itself (RRA 1775). patsnap.com The high receptor affinity of fluticasone propionate is attributed to a higher association rate constant and a distinctly lower dissociation rate constant compared to other glucocorticoids, resulting in an equilibrium dissociation constant (Kd) of 0.49 nmol/l. nih.gov The calculated half-time of the fluticasone propionate-receptor complex is approximately 10 hours. nih.gov
X-ray crystallography studies have provided insight into the structural basis for this high affinity, showing that the 17-α furoate ester of fluticasone furoate more fully occupies a lipophilic pocket on the ligand-binding domain of the glucocorticoid receptor compared to other glucocorticoids.
| Compound | Relative Receptor Affinity (RRA) |
|---|---|
| Fluticasone Furoate | 2989 |
| Mometasone Furoate | 2244 |
| Fluticasone Propionate | 1775 |
| Budesonide (B1683875) | 935 |
| Dexamethasone | 100 |
Upon binding to fluticasone, the glucocorticoid receptor undergoes a conformational change. This alteration allows it to dissociate from its chaperone protein complex and translocate from the cytoplasm into the cell nucleus. nih.govdrugbank.com This translocation is a critical step for the subsequent genomic actions of the drug.
Genomic Mechanisms of Action
The primary and most well-understood mechanism of action for fluticasone is its genomic effect, which involves the modulation of gene transcription.
After binding to GREs in the promoter regions of target genes, the fluticasone-receptor complex acts as a transcription factor. drugbank.com This can lead to either an increase (transactivation) or a decrease (transrepression) in the rate of gene transcription. nih.gov Fluticasone propionate has been shown to be a potent stimulator of glucocorticoid receptor-mediated transactivation of gene expression. nih.gov Studies have demonstrated that fluticasone propionate produces a concentration-dependent increase in DNA binding. nih.gov
Through the activation of the GRE pathway, fluticasone modulates the transcription of a wide array of genes, ultimately altering the synthesis of specific proteins. patsnap.com This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins. For example, fluticasone suppresses the expression of pro-inflammatory cytokines and adhesion molecules. patsnap.com Research has shown that fluticasone propionate is a potent inhibitor of granulocyte-macrophage colony-stimulating factor (GM-CSF) release and nuclear factor-kappa B (NF-κB) activity. nih.gov Furthermore, it has been observed to suppress NFκB target genes in primary human nasal epithelial cells. nih.gov
Molecular Pathways of Anti-Inflammatory Activity
Fluticasone, a synthetic corticosteroid, exerts its potent anti-inflammatory effects through a multifaceted mechanism of action at the molecular level. Its therapeutic efficacy in inflammatory conditions such as asthma and allergic rhinitis stems from its ability to modulate the intricate signaling pathways that govern the inflammatory response. By interacting with glucocorticoid receptors, Fluticasone orchestrates a cascade of genomic and non-genomic events that collectively suppress inflammation.
Suppression of Pro-Inflammatory Cytokines and Mediators
A primary mechanism of Fluticasone's anti-inflammatory action is the profound suppression of a wide array of pro-inflammatory cytokines and other chemical mediators. Upon binding to the glucocorticoid receptor and translocating to the nucleus, the Fluticasone-receptor complex directly influences the transcription of genes involved in the inflammatory process. patsnap.com This results in the downregulation of pro-inflammatory cytokines such as interleukins (IL-1, IL-2, IL-4, IL-5, IL-6, IL-13, IL-17) and tumor necrosis factor-alpha (TNF-α). patsnap.comconsensus.appnih.govepa.gov
In research models, Fluticasone has demonstrated a dose-dependent suppressive effect on the release of these cytokines. nih.gov For instance, studies on human nasal tissue have shown that Fluticasone furoate can significantly inhibit the release of IFN-γ, IL-2, IL-5, IL-17, and TNF-α. nih.gov Furthermore, Fluticasone has been shown to inhibit the production of other inflammatory mediators including histamine, prostaglandins, leukotrienes, and chemokines. droracle.ai This broad suppression of inflammatory signaling molecules leads to a reduction in the recruitment and activation of inflammatory cells at the site of inflammation. patsnap.com
| Cytokine/Mediator | Effect of Fluticasone | Reference |
|---|---|---|
| Interleukin-1β (IL-1β) | Suppression | consensus.app |
| Interleukin-4 (IL-4) | Suppression of mRNA+ cells | epa.gov |
| Interleukin-5 (IL-5) | Inhibition of release | nih.gov |
| Interleukin-6 (IL-6) | Suppression | patsnap.com |
| Interleukin-8 (IL-8) | Inhibition of release | ersnet.org |
| Interleukin-13 (IL-13) | Suppression of mRNA+ cells | epa.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation of expression | patsnap.com |
| Histamine | Inhibition of secretion | study.com |
| Leukotrienes | Inhibition of secretion | study.com |
Inhibition of Nuclear Factor-Kappa B (NF-κB) Pathway
A critical molecular target for Fluticasone's anti-inflammatory effects is the Nuclear Factor-Kappa B (NF-κB) signaling pathway. drugbank.com NF-κB is a key transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation, immune responses, and cell survival. clinicaleducation.orgnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. nih.gov
Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. nih.gov Once in the nucleus, NF-κB binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov
Glucocorticoids like Fluticasone can inhibit the NF-κB pathway through several mechanisms. One primary mechanism involves the glucocorticoid receptor physically interacting with and inhibiting the activity of NF-κB. This prevents NF-κB from binding to DNA and activating the transcription of its target genes. Furthermore, glucocorticoids can increase the synthesis of IκBα, the inhibitor of NF-κB, which leads to enhanced sequestration of NF-κB in the cytoplasm. nih.gov In vitro experiments have confirmed that Fluticasone furoate inhibits nuclear factor kappa b. drugbank.com
Effects on Cellular Components of Inflammation in Research Models
Fluticasone exerts significant effects on various cellular components of the inflammatory cascade, including eosinophils, mast cells, macrophages, and lymphocytes. study.comnih.gov By modulating the activity and recruitment of these cells, Fluticasone further contributes to the resolution of inflammation.
Eosinophils: Fluticasone has been shown to reduce eosinophilia, a hallmark of allergic inflammation. epa.govdrugbank.com It promotes the programmed cell death (apoptosis) of eosinophils and inhibits their migration to inflammatory sites. droracle.ai Studies in nasal polyp disease have demonstrated a significant reduction in eosinophils following treatment with intranasal Fluticasone. epa.gov
Mast Cells: Fluticasone can inhibit the proliferation and activation of mast cells. droracle.aistudy.com This leads to a decrease in the release of histamine and other inflammatory mediators that contribute to the symptoms of allergic reactions. study.com Research has shown fewer mast cells in the nasal mucosa of individuals treated with Fluticasone. nih.gov
Macrophages: Fluticasone can influence the differentiation and function of macrophages. nih.gov It has been shown to reduce the number of macrophages at inflammatory sites and to alter the balance of macrophage subpopulations, favoring a less inflammatory phenotype. nih.govnih.gov
Lymphocytes: Fluticasone inhibits the proliferation of T lymphocytes and reduces their cytokine production. droracle.ai In studies of nasal polyps, Fluticasone treatment significantly reduced the number of CD4+ T lymphocytes. epa.gov
| Inflammatory Cell | Effect of Fluticasone in Research Models | Reference |
|---|---|---|
| Eosinophils | Reduced numbers, promotion of apoptosis, inhibited migration | epa.govdroracle.aidrugbank.com |
| Mast Cells | Inhibited proliferation and activation, reduced mediator release | droracle.aistudy.comnih.gov |
| Macrophages | Reduced numbers, altered subpopulation balance | nih.govnih.gov |
| Lymphocytes (T-cells) | Inhibited proliferation, reduced cytokine production, reduced numbers | epa.govdroracle.ai |
Metabolic Pathways and Biotransformation Research in Vitro and Preclinical Models
Hepatic Biotransformation of Fluticasone (B1203827)
After oral or intranasal administration, fluticasone propionate (B1217596) undergoes rapid and extensive biotransformation in the liver. researchgate.net This metabolic process is primarily oxidative and is mediated by a specific family of enzymes. omicsonline.orgopenanesthesia.org
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of drugs, and the CYP3A subfamily is particularly important for fluticasone. mdpi.com Studies have confirmed that the biotransformation of fluticasone is mediated predominantly by CYP3A enzymes. researchgate.net
In vitro studies using cDNA-expressed enzymes have demonstrated that at pharmacologically relevant concentrations, CYP3A4, CYP3A5, and CYP3A7 are all capable of metabolizing fluticasone. researchgate.netnih.gov CYP3A4 is the most abundant CYP3A isoform in the adult liver and intestine, while CYP3A5 is found primarily in pulmonary tissue. nih.gov Research indicates that CYP3A4 is the most efficient catalyst for the metabolism of fluticasone, followed by CYP3A5. nih.gov The formation of fluticasone's main metabolite shows a significant correlation with CYP3A4/5 activities in human liver microsomes and is markedly inhibited by ketoconazole, a potent CYP3A inhibitor. researchgate.net
| Enzyme | Kinetic Parameter | Reported Value | Source |
|---|---|---|---|
| CYP3A4 | In Vitro Intrinsic Clearance (Vmax/Km) | Comparable to CYP3A5 and CYP3A7 | researchgate.net |
| CYP3A5 | In Vitro Intrinsic Clearance (Vmax/Km) | Comparable to CYP3A4 and CYP3A7 | researchgate.net |
| CYP3A7 | In Vitro Intrinsic Clearance (Vmax/Km) | Comparable to CYP3A4 and CYP3A5 | researchgate.net |
| Human Liver Microsomes | Km | ~5 µM | researchgate.net |
The primary metabolic pathway for fluticasone propionate involves the hydrolysis of the S-fluoromethyl carbothioate group. drugbank.com This process results in the formation of a single principal metabolite: a 17β-carboxylic acid derivative. researchgate.netresearchgate.net This metabolite has been identified as having negligible glucocorticoid activity, rendering it essentially inactive. nih.gov The conversion to this inactive metabolite is a key feature of fluticasone's profile, as the rapid clearance and inactivation of the absorbed drug minimizes systemic exposure. researchgate.netnih.gov
Pulmonary Metabolism and Esterase Activity
The metabolism of inhaled corticosteroids within the lung tissue itself can influence their local activity and duration of action. While some corticosteroids undergo significant local metabolism, research indicates fluticasone propionate is metabolically stable within the lungs. nih.govresearchgate.net
A mechanism known as fatty acid esterification has been identified for some corticosteroids, such as budesonide (B1683875), where the drug forms intracellular fatty acid conjugates. nih.govatsjournals.orgnih.gov These esterified forms act as an inactive reservoir of the drug, which is slowly hydrolyzed back to the active parent compound, thereby prolonging its local anti-inflammatory effect. atsjournals.org
However, studies comparing fluticasone propionate with budesonide have shown that fluticasone does not undergo this fatty acid esterification process in human lung tissue. nih.govatsjournals.org In vitro investigations using human lung precision-cut tissue slices failed to detect any metabolites of fluticasone propionate, confirming its metabolic stability in the target organ. nih.govresearchgate.net This lack of local metabolism and esterification means its retention in the lung tissue is governed by other physicochemical properties rather than the formation of a drug reservoir. nih.gov
The process of intracellular esterification involves the conjugation of the drug molecule with fatty acids, such as oleic acid, within the cells of the airway tissue. nih.gov This reversible process has been shown to create a lipophilic depot of the drug. atsjournals.org While this is a key metabolic pathway for budesonide, contributing to its prolonged duration of action, the chemical structure of fluticasone propionate does not facilitate similar intracellular esterification. atsjournals.org Consequently, fluticasone propionate does not accumulate in the lung through this mechanism. nih.gov
In Vitro Metabolic Characterization Methodologies (e.g., Human Liver Microsomes, Human Precision-Cut Lung Slices)
The understanding of fluticasone's biotransformation has been heavily reliant on sophisticated in vitro models that replicate metabolic processes in a controlled laboratory setting.
Human Liver Microsomes (HLMs): HLMs are vesicles formed from the endoplasmic reticulum of liver cells and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 family. youtube.commdpi.com They are a standard tool for studying Phase I metabolic reactions. youtube.com In the case of fluticasone, HLMs have been instrumental in confirming that the formation of the inactive 17β-carboxylic acid metabolite is catalyzed by CYP3A enzymes. researchgate.netclinpgx.org Experiments with HLMs demonstrated that the kinetics of this metabolite formation were consistent with a single enzyme and that the process was significantly inhibited by CYP3A inhibitors. researchgate.net
Human Precision-Cut Lung Slices (PCLS): PCLS are a valuable ex vivo model because they maintain the complex three-dimensional structure and cellular diversity of the lung tissue, including various cell types and their interactions. frontiersin.orgresearchgate.net This methodology has been used to investigate the local metabolism of inhaled corticosteroids directly within the target organ. nih.gov Studies incubating fluticasone propionate with PCLS found that the parent compound remained stable and did not form any detectable metabolites, providing direct evidence that it does not undergo significant metabolism or fatty acid esterification within human lung tissue. nih.govresearchgate.net
| Methodology | Biological System Represented | Key Findings for Fluticasone | Source |
|---|---|---|---|
| Human Liver Microsomes (HLMs) | Hepatic (Liver) Phase I Metabolism | Metabolism to an inactive 17β-carboxylic acid derivative is mediated by CYP3A4, CYP3A5, and CYP3A7. | researchgate.net |
| Human Precision-Cut Lung Slices (PCLS) | Pulmonary (Lung) Tissue Metabolism | Fluticasone propionate is metabolically stable; no significant metabolite formation or fatty acid esterification observed. | nih.govresearchgate.net |
| cDNA-Expressed Recombinant P450s | Activity of specific, individual enzymes | Confirmed that CYP3A enzymes are primarily responsible for fluticasone's biotransformation. | researchgate.netnih.gov |
Preclinical Pharmacodynamic Studies and Biological Activity in Vitro and Animal Models
In Vivo Animal Models of Inflammatory Disease
Delayed Type Hypersensitivity Models (e.g., Oxazolone-Induced Ear Skin Inflammation)
Delayed-type hypersensitivity (DTH), or Type IV hypersensitivity, is a T-cell-mediated immune response that manifests 24 to 72 hours after exposure to an antigen. aragen.comfraunhofer.de Animal models of DTH are widely used to assess the efficacy of potential anti-inflammatory and immunosuppressive agents. aragen.com The oxazolone-induced DTH model in mice is a standard and valuable tool for this purpose, simulating the pathophysiology of chronic inflammatory skin conditions like allergic contact dermatitis. aragen.comfraunhofer.depharmacologydiscoveryservices.com
The model involves two distinct phases: a sensitization phase and a challenge phase. pharmacologydiscoveryservices.com During sensitization, a hapten, such as oxazolone (B7731731), is applied to an area of the animal's skin, typically the shaved abdomen. pharmacologydiscoveryservices.com This sensitizes the immune system, leading to the generation of memory T-cells. fraunhofer.de After a period of several days, the animal is challenged by applying oxazolone to the ear. aragen.compharmacologydiscoveryservices.com This re-exposure elicits the DTH reaction, characterized by inflammation and swelling of the ear, which can be precisely measured as an index of the inflammatory response. fraunhofer.depharmacologydiscoveryservices.com
In preclinical evaluations, fluticasone (B1203827) furoate has demonstrated inhibitory effects on the inflammatory response in an oxazolone-induced ear skin delayed-type hypersensitivity model. fda.gov Studies in mice showed a significant reduction in DTH responses, as measured by ear swelling. fda.gov
Table 1: Effect of Fluticasone Furoate in Oxazolone-Induced Delayed-Type Hypersensitivity Model
| Species | Model | Endpoint | Finding | Citation |
|---|---|---|---|---|
| Mouse | Oxazolone-Induced DTH | Ear Swelling | 0.001 mcg reduced response by 50% | fda.gov |
Comparative Preclinical Efficacy of Fluticasone Esters in Animal Models
Fluticasone furoate (FF) and fluticasone propionate (B1217596) (FP) are distinct drug substances, not prodrugs of a parent fluticasone molecule. nih.gov Their pharmacological activity is mediated by the entire molecule, and the different ester groups at the 17α-position contribute to different physicochemical and pharmacokinetic properties, which in turn affect preclinical efficacy. nih.gov The furoate ester group, for instance, confers a higher affinity for glucocorticoid receptors compared to the propionate ester. nih.gov
In vivo animal studies have been conducted to compare the efficacy of these two fluticasone esters. In a rat model of allergic rhinitis, intranasal administration of fluticasone furoate was found to inhibit antigen-induced nasal symptoms with potency comparable to fluticasone propionate, but with a longer duration of action. fda.gov Both compounds have also been shown to be effective in DTH models. fda.gov In an ovalbumin-induced lung eosinophilia model in rats, intratracheal administration of fluticasone furoate inhibited 75% of lung eosinophilia. fda.gov Fluticasone propionate has also been shown to inhibit lung eosinophilia in rats. drugbank.com
In vitro assays provide further comparative data. Fluticasone furoate and fluticasone propionate showed similar binding affinity to glucocorticoid receptors. fda.gov However, fluticasone furoate demonstrated greater steroid receptor nuclear translocation than fluticasone propionate. fda.gov Both compounds showed similar activity in the transrepression of TNF-alpha induced NFκB response and in inhibiting TNF-alpha induced IL-8 release in human bronchial epithelial cells. fda.gov
Table 2: Comparative Preclinical Efficacy of Fluticasone Furoate and Fluticasone Propionate
| Model Type | Species | Model | Fluticasone Furoate Finding | Fluticasone Propionate Finding | Citation |
|---|---|---|---|---|---|
| In Vivo | Rat | Allergic Rhinitis | Inhibits nasal symptoms with longer duration of action | Inhibits nasal symptoms with comparable potency | fda.gov |
| In Vivo | Rat | Ovalbumin-Induced Lung Eosinophilia | 30 mcg/rat inhibited 75% of lung eosinophilia | Known to inhibit lung eosinophilia | fda.govdrugbank.com |
| In Vitro | Human | Glucocorticoid Receptor | Kd = 0.3 nmol/L; Greater nuclear translocation | Kd similar to FF | fda.gov |
Advanced Analytical Methodologies for Fluticasone Research
Spectroscopic Techniques for Quantification and Characterization
Spectroscopic methods are instrumental in the structural elucidation and quantitative analysis of fluticasone (B1203827). These techniques rely on the interaction of electromagnetic radiation with the molecule to provide both qualitative and quantitative data.
Ultraviolet-Visible (UV-Vis) Spectrophotometry (e.g., Simultaneous Equation, Absorbance Ratio, Area Under the Curve)
UV-Visible spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative estimation of fluticasone propionate (B1217596). ajpsonline.comresearchgate.net The method is based on the principle that the drug absorbs UV radiation at a specific wavelength. For fluticasone propionate dissolved in solvents like methanol or acetonitrile, the maximum absorbance (λmax) is typically observed at approximately 236 nm. ajpsonline.comnih.govijbpas.com
This technique is often employed for the simultaneous analysis of fluticasone propionate in combination with other drugs, such as formoterol fumarate or mometasone (B142194) furoate. ijbpas.comijmphs.comresearchgate.net Methods like the Q-Absorption ratio method are utilized, which rely on the measurement of absorbance at the λmax of each drug and at an isosbestic point, where the molar absorptivity of the two drugs is equal. ijmphs.comresearchgate.net The method demonstrates good linearity, with high correlation coefficients (R² > 0.998) over concentration ranges such as 20-120 µg/mL for fluticasone propionate. ijmphs.comresearchgate.net Validation as per ICH guidelines confirms the method's accuracy, precision, and robustness. ajpsonline.comijmphs.com
Table 2: UV-Vis Spectrophotometry Parameters for Fluticasone Propionate Analysis
| Parameter | Details | Source |
|---|---|---|
| Analyte | Fluticasone Propionate (FP) | ajpsonline.comijmphs.com |
| Solvent | Methanol | ajpsonline.com |
| λmax | 236 nm | ajpsonline.comnih.govijbpas.com |
| Linearity Range | 2-22 µg/mL | ajpsonline.com |
| Correlation Coefficient (R²) | 0.9812 | ajpsonline.com |
| Simultaneous Method (with Formoterol) | Q-Absorption Ratio Method | ijmphs.comresearchgate.net |
| Isosbestic Point (with Formoterol) | 233 nm | ijmphs.comresearchgate.net |
Spectrofluorometry
Spectrofluorometry offers a highly sensitive approach for the quantification of fluticasone, particularly in biological matrices like plasma. nih.gov This method is based on the molecule's ability to absorb light at a specific excitation wavelength and emit it at a longer, emission wavelength. For the simultaneous estimation of fluticasone furoate and vilanterol in rabbit plasma, spectrofluorimetric detection has been successfully applied. nih.gov The method involves specific absorption/emission wavelengths, for instance, 286/352 nm for fluticasone furoate. nih.gov
To enhance the native fluorescence intensity and sensitivity, micellar systems, such as β-cyclodextrin, can be employed. nih.gov This micellar-enhanced spectrofluorimetric approach has been used for the simultaneous estimation of fluticasone propionate and formoterol fumarate. nih.gov The method can be made more specific by using derivative spectrofluorimetry; for example, the first derivative emission spectrofluorimetry can be used to determine fluticasone propionate in the presence of formoterol fumarate by measuring the peak amplitude at 465 nm after excitation at 236 nm. nih.gov This technique exhibits excellent linearity over very low concentration ranges (e.g., 50-100 ng/mL for fluticasone propionate). nih.gov
Chromatographic Techniques for Separation and Quantitation
Chromatographic techniques are the cornerstone for the separation and quantitation of fluticasone from complex mixtures, offering unparalleled resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most widely employed analytical techniques for the determination of fluticasone propionate in various pharmaceutical dosage forms and biological fluids. nih.govasianpubs.orgijpsjournal.com These methods are valued for their speed, precision, and reliability. nih.gov
A typical reversed-phase HPLC (RP-HPLC) method utilizes a C18 column for separation. nih.govmdpi.comresearchgate.net The mobile phase is often an isocratic or gradient mixture of solvents like acetonitrile and water. nih.govmdpi.comresearchgate.net Detection is commonly performed using a UV detector set at the λmax of fluticasone propionate, approximately 236 nm. nih.govmdpi.comresearchgate.net These methods are validated according to ICH guidelines and show good linearity (e.g., R² of 0.9958 over a range of 0.03 to 0.09 mg/mL), accuracy, and precision. nih.govmdpi.com
UPLC, an evolution of HPLC, utilizes smaller particle size columns (e.g., 1.7 µm) to achieve faster, more sensitive, and more efficient separations compared to conventional HPLC. asianpubs.org UPLC methods have been developed for the analysis of fluticasone propionate and its impurities in nasal spray formulations. asianpubs.org Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides even greater sensitivity and selectivity, allowing for quantification at sub-picogram per mL levels in human plasma. sciex.comnih.gov
Table 3: Example Parameters for HPLC and UPLC Analysis of Fluticasone Propionate
| Parameter | HPLC Method | UPLC Method | Source |
|---|---|---|---|
| Column | C18 | Waters Acquity BEH C18 (1.7 µm) | nih.govasianpubs.org |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) | Gradient: Methanol, Ammonium Acetate, Acetonitrile | nih.govasianpubs.org |
| Detection | UV at 236 nm | UV at 239 nm | nih.govasianpubs.org |
| Flow Rate | Varies (e.g., 0.8-1.0 mL/min) | 0.250 mL/min | asianpubs.orgyu.edu.jo |
| Application | Inhalation particles | Nasal spray formulation | nih.govasianpubs.org |
High-Performance Thin-Layer Chromatography (HPTLC) and Thin-Layer Chromatography (TLC)
HPTLC is a sophisticated form of thin-layer chromatography that provides better resolution, sensitivity, and speed of separation. It has been successfully developed and validated for the simultaneous determination of fluticasone propionate in combination with other drugs like salmeterol (B1361061) xinafoate or azelastine hydrochloride. nih.govijper.org
In HPTLC, separation is achieved on pre-coated silica gel 60 F₂₅₄ plates. nih.govijper.org A specific mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid, is used to develop the chromatogram. derpharmachemica.com Densitometric scanning is then used for quantification at a specific wavelength (e.g., 232 nm or 250 nm). nih.govijper.org The method is validated for linearity, precision, and accuracy, with Rf values for fluticasone propionate being around 0.53. ijper.org HPTLC methods are sensitive, with linearity ranges for fluticasone propionate such as 100-600 ng/band. ijper.org
Table 4: HPTLC Method Parameters for Fluticasone Propionate
| Parameter | Details | Source |
|---|---|---|
| Stationary Phase | Pre-coated silica gel 60 F₂₅₄ plates | nih.govijper.org |
| Mobile Phase | Toluene: Chloroform: Methanol (5:4:2, v/v/v) | ijper.org |
| Detection Wavelength | 232 nm | ijper.org |
| Rf Value | 0.53 | ijper.org |
| Linearity Range | 100-600 ng/band | ijper.org |
| Application | Simultaneous estimation with Azelastine HCl | ijper.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of Fluticasone Propionate (FP), offering exceptional sensitivity and selectivity, which are crucial for pharmacokinetic studies and trace-level detection in complex matrices like human plasma. sciex.comresearchgate.netlcms.czijpsjournal.com This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and identification provided by tandem mass spectrometry.
Researchers have developed numerous LC-MS/MS methods to achieve sub-picogram level quantification. sciex.com A highly sensitive method using a SCIEX QTRAP 6500 System achieved a lower limit of quantitation (LLOQ) of 0.200 pg/mL in a 500 µL human plasma sample. sciex.com Sample preparation for such analyses often involves solid-phase extraction (SPE) or protein precipitation to isolate the analyte from matrix components. sciex.comlcms.cz For instance, one method utilized reverse-phase SPE purification with a Cleanert S C18-SPE cartridge, followed by elution with dichloromethane. sciex.com
The specificity of LC-MS/MS is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.net For Fluticasone Propionate, common product ions are observed at m/z 293.2 and 313.2. sciex.com Isotopically labeled internal standards, such as Fluticasone Propionate-D3 or a 13C3-labeled version, are frequently used to ensure accuracy and precision. sciex.comnih.govnih.gov The validation of these methods demonstrates excellent linearity over a defined concentration range, with correlation coefficients (r) often exceeding 0.99. sciex.comnih.gov
Table 1: Comparison of Published LC-MS/MS Methods for Fluticasone Propionate Analysis
| Parameter | Method 1 sciex.com | Method 2 nih.gov | Method 3 nih.gov | Method 4 |
|---|---|---|---|---|
| System | SCIEX QTRAP 6500 | LC-(APCI) MS/MS | LC-MS/MS | ionKey/MS System |
| Matrix | Human K2EDTA Plasma | Human Plasma | Human Plasma | Human Plasma |
| Sample Volume | 500 µL | Not Specified | Not Specified | Not Specified |
| LLOQ | 0.200 pg/mL | 10 pg/mL | 25 pg/mL | 0.48 pg/mL |
| Linear Range | 0.200 to 120 pg/mL | 10 to 1000 pg/mL | 25-500 pg/mL | Not Specified |
| Internal Standard | Fluticasone propionate-D3 | 13C3-labeled FP | 13C-labeled FP | d3-fluticasone propionate |
| Extraction | Protein Precipitation & SPE | Solid-Phase Extraction | Solid-Phase Extraction | Solid-Phase Extraction |
Electrochemical Methods in Fluticasone Analysis
Electrochemical methods offer a promising alternative for the analysis of pharmaceutical compounds, providing advantages such as high sensitivity, rapid response, and low-cost instrumentation. mdpi.combenthamopenarchives.com In Fluticasone research, an innovative approach has been the development of an electrochemical immunosensor for the multi-residue detection of glucocorticoids, including Fluticasone Propionate. mdpi.com
This immunosensor was fabricated by modifying a glassy carbon electrode with gold nanoparticles (nano-Au) and Fluticasone Propionate. mdpi.com The detection mechanism is based on the competitive binding between the glucocorticoid target and the Fluticasone Propionate immobilized on the electrode surface for a limited amount of glucocorticoid receptor. The analytical signal is measured using differential pulse voltammetry (DPV). mdpi.com
The performance of this immunosensor was optimized for factors such as glucocorticoid receptor concentration and incubation time. mdpi.com The developed method demonstrated attractive analytical performance with a wide linear range (0.1 to 1500 ng/mL) and a low detection limit (between 0.057 and 0.357 ng/mL), enabling the rapid detection of multiple glucocorticoid residues. mdpi.com This technology showcases the potential of electrochemical techniques for sensitive and specific quantification of Fluticasone in various samples. mdpi.com
Microstructural Characterization Techniques for Research Formulations
For locally acting drug products like inhaled and nasal formulations of Fluticasone, the microstructure of the drug particles—including their size, shape, and state of aggregation—is a critical quality attribute that directly impacts in vivo performance. nih.gov Orthogonal analytical techniques are employed to provide a comprehensive characterization of these formulations. nih.govcomplexgenerics.org
Morphologically-Directed Raman Spectroscopy (MDRS)
Morphologically-Directed Raman Spectroscopy (MDRS) is a powerful technique that integrates automated imaging and Raman spectroscopy to provide size, shape, and chemical identification of individual particles within a blend. ddl-conference.commalvernpanalytical.com This is particularly valuable for complex formulations like nasal sprays or dry powder inhalers (DPIs), where the API particles must be distinguished from excipient particles. nih.govddl-conference.comresearchgate.net
MDRS first uses automated imaging to characterize thousands of individual particles based on morphological parameters like size and shape. malvernpanalytical.com Subsequently, it collects Raman spectra from a statistically significant number of these particles to chemically identify them. researchgate.net This allows for the generation of component-specific particle size distributions (PSDs) for both the API and the excipients. ddl-conference.com
In Fluticasone research, MDRS has been used to assess the microstructural equivalence of different commercial DPIs. nih.gov Studies have shown that MDRS can reveal differences between products that may not be apparent from traditional aerodynamic particle size distribution analysis alone. nih.gov For example, MDRS results have supported dissolution studies by showing that the dissolution rate increases when a higher fraction of Fluticasone Propionate is associated with highly soluble components. nih.gov The FDA has recognized the utility of MDRS in supporting bioequivalence studies for nasal suspension products, in some cases accepting MDRS data in place of a comparative clinical endpoint study. malvernpanalytical.comfda.gov
Aerodynamic Particle Size Distribution (APSD) Analysis
The Aerodynamic Particle Size Distribution (APSD) is a critical quality attribute for all orally inhaled and nasal drug products (OINDPs), as it governs where particles are deposited within the respiratory tract. copleyscientific.comtsi.com Cascade impaction is the most widely accepted method for measuring APSD. tsi.com Instruments like the Andersen Cascade Impactor (ACI) and the Next Generation Impactor (NGI) are used to separate aerosol particles into different size fractions based on their aerodynamic diameter. researchgate.net
APSD analysis of Fluticasone inhalers involves firing the device into the impactor at a controlled flow rate that simulates patient inhalation. copleyscientific.com The amount of drug deposited on each stage of the impactor is then quantified, typically by HPLC, to build a distribution profile. nih.govnih.gov Key parameters derived from this profile include the Mass Median Aerodynamic Diameter (MMAD) and the Fine Particle Fraction (FPF), which is the percentage of the dose typically considered to be in the respirable range (e.g., <4.7 µm). researchgate.net
Comparative studies have been conducted on Fluticasone Propionate pressurized metered-dose inhalers (pMDIs) using different impactors. One such study found that for a specific Fluticasone pMDI, the NGI yielded a smaller MMAD compared to the ACI, although the FPF values were comparable. researchgate.net
Table 2: Comparison of APSD Results for a Fluticasone Propionate pMDI Using Different Impactors researchgate.net
| Parameter | Next Generation Impactor (NGI) | Andersen 8-stage Impactor (ACI) | Aerodynamic Particle Sizer (APS) |
|---|---|---|---|
| MMAD (µm) | 2.0 ± 0.05 | 2.8 ± 0.07 | 1.8 ± 0.07 |
| FPF (<4.7 µm) | 88% - 93% | 88% - 93% | 82.9% ± 2.1% (from SSI) |
MMAD: Mass Median Aerodynamic Diameter; FPF: Fine Particle Fraction; APS: Aerodynamic Particle Sizer; SSI: Single-Stage Impactor
In Vitro Dissolution Studies for Research Formulation Release Properties
For poorly water-soluble drugs like Fluticasone Propionate, dissolution in the lung lining fluid can be a rate-limiting step for absorption and clinical effect. kcl.ac.uknih.gov In vitro dissolution testing for inhaled products is therefore an important tool for evaluating formulation performance and discriminating between different products. nih.govkcl.ac.uk
Unlike oral dosage forms, there is no standard pharmacopoeial method for inhaled product dissolution. istanbul.edu.trdergipark.org.tr Researchers have developed various bespoke systems, such as the Transwell® system, the paddle-over-disk apparatus, and the DissolvIt® system. kcl.ac.ukistanbul.edu.tr These methods often involve first collecting the respirable dose of the aerosol using a cascade impactor and then transferring the collected particles to the dissolution apparatus. nih.govistanbul.edu.tr
The choice of dissolution medium is critical, with a trend towards using biorelevant media that simulate respiratory tract lung fluid (SLF). kcl.ac.uk Studies on Fluticasone formulations have shown that dissolution techniques can discriminate between different products. For example, one study demonstrated different dissolution rates between two commercially available Fluticasone Propionate/Salmeterol Xinafoate combination products. nih.gov Another study found that a novel microemulsion formulation of Fluticasone Propionate had a significantly faster dissolution rate (approximately 70% dissolved over 8 hours) compared to a standard suspension formulation. kcl.ac.uk
Method Validation and Quality Control in Analytical Research (e.g., ICH Guidelines)
To ensure that analytical methods are reliable, reproducible, and fit for purpose, they must undergo rigorous validation. The International Council for Harmonisation (ICH) provides guidelines (specifically Q2(R1)) that outline the validation characteristics required for various analytical procedures. seejph.com These guidelines are widely applied in the pharmaceutical industry, including for methods developed for Fluticasone analysis. nih.govnih.govresearchgate.netjetir.org
The validation of an analytical method for Fluticasone Propionate, such as an HPLC or LC-MS/MS method, typically involves the evaluation of the following parameters: nih.govresearchgate.net
Selectivity/Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient of >0.99 is typically desired. nih.govresearchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery. For Fluticasone assays, mean recovery is often required to be within 100 ± 5.0%. nih.govresearchgate.net
Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).
Reproducibility: Precision between different laboratories.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), providing an indication of its reliability during normal usage. seejph.com
Table 3: Example Validation Parameters for an HPLC Method for Fluticasone Propionate nih.govresearchgate.net
| Validation Parameter | Acceptance Criteria / Result |
|---|---|
| Linearity (Range: 0.03-0.09 mg/mL) | Correlation Coefficient (r²) = 0.9958 |
| Accuracy (% Recovery) | 99.9% to 101.6% (within 100 ± 5.0%) |
| Precision (%RSD) | System Precision: < 2.0% Repeatability: 3.7% - 4.0% Intermediate Precision: 5.2% - 8.3% | | Limit of Detection (LOD) | 0.0067 mg/mL | | Limit of Quantitation (LOQ) | 0.0203 mg/mL |
Assessment of Linearity, Accuracy, Precision, Specificity, and Robustness
The validation of an analytical method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable.
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For fluticasone propionate, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. For instance, one HPLC method demonstrated good linearity with a correlation coefficient (r²) of 0.9958 over a concentration range of 0.03 to 0.09 mg/mL nih.govnih.gov. Another study using an RP-HPLC method showed excellent linearity with an r² of 0.9999 over a range of 50% to 150% of the working concentration seejph.com. A highly sensitive LC-MS/MS method established linearity for fluticasone propionate in human plasma from 0.200 to 120 pg/mL with a correlation coefficient (r) of 0.99 sciex.com.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the percentage of the analyte recovered is calculated. In the analysis of fluticasone propionate, mean recovery has been shown to be within 100 ± 5.0% for three different concentration levels nih.gov. Specifically, mean recoveries of 99.9% for 0.030 mg/mL, 101.6% for 0.060 mg/mL, and 99.9% for 0.015 mg/mL have been reported nih.gov. Another study found the percent recovery to be within the acceptable limit of 98%-102% seejph.com.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). For an HPLC method, the system precision was found to be less than 2.0% between five injections nih.gov. The repeatability of the method was found to be 3.7% and 4.0% for different formulations, while the intermediate precision was 8.3% and 5.2% nih.gov. Another RP-HPLC method reported %RSD values for method precision and intermediate precision studies to be less than 2% seejph.com.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For fluticasone analysis, specificity is demonstrated by showing that there is no interference from the solvent, mobile phase, and excipients at the retention time of the fluticasone peak nih.gov. Peak purity analysis is also employed to confirm that the chromatographic peak of fluticasone is not co-eluting with any other substance nih.gov.
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness of an HPLC method for fluticasone propionate can be evaluated by intentionally varying parameters such as the flow rate, column temperature, and mobile phase composition. The method is considered robust if the results remain within acceptable limits despite these small changes.
Interactive Data Table: Validation Parameters for Fluticasone Propionate Analytical Methods
| Parameter | Method | Concentration Range | Result |
| Linearity | HPLC | 0.03 - 0.09 mg/mL | r² = 0.9958 |
| Linearity | RP-HPLC | 50% - 150% of working conc. | r² = 0.9999 |
| Linearity | LC-MS/MS | 0.200 - 120 pg/mL | r = 0.99 |
| Accuracy | HPLC | 0.015 - 0.030 mg/mL | 99.9% - 101.6% Recovery |
| Accuracy | RP-HPLC | Not Specified | 98% - 102% Recovery |
| Precision | HPLC | Not Specified | %RSD < 2.0% (System) |
| Precision | RP-HPLC | Not Specified | %RSD < 2% (Method & Intermediate) |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These limits are crucial for the analysis of trace impurities or for pharmacokinetic studies where drug concentrations in biological fluids can be very low.
The LOD and LOQ are often determined from the linearity data, calculated based on the standard deviation of the response and the slope of the calibration curve. For an HPLC method for fluticasone propionate, the LOD and LOQ were found to be 0.0067 mg/mL and 0.0203 mg/mL, respectively nih.gov. The suitability of the LOQ was confirmed by analyzing six solutions at this concentration, which yielded a %RSD of 5.9% nih.gov.
In highly sensitive bioanalytical methods, such as those using LC-MS/MS for the quantification of fluticasone propionate in human plasma, much lower limits can be achieved. One such method reported a lower limit of quantification (LLOQ) of 200 fg/mL (or 0.200 pg/mL) sciex.com. Another study focusing on the simultaneous determination of fluticasone and salmeterol in a biological matrix established an LLOQ of 0.500 pg/mL for fluticasone healthinformaticsjournal.com.
Interactive Data Table: Limits of Detection and Quantification for Fluticasone
| Parameter | Method | Matrix | Value |
| LOD | HPLC | Not Specified | 0.0067 mg/mL |
| LOQ | HPLC | Not Specified | 0.0203 mg/mL |
| LLOQ | LC-MS/MS | Human Plasma | 0.200 pg/mL |
| LLOQ | LC-MS/MS | Biological Matrix | 0.500 pg/mL |
Emerging Research Frontiers and Methodological Innovations
Computational Chemistry and Modeling in Fluticasone (B1203827) Research
Computational chemistry has become an indispensable tool in pharmaceutical research, offering deep molecular-level insights that complement experimental studies. nih.gov By simulating molecular interactions, researchers can predict compound behavior, optimize drug design, and understand complex biological processes.
Molecular dynamics (MD) simulations are powerful computational techniques used to study the structural and dynamic features of molecules and their interactions. nih.govdovepress.com These simulations have been employed to understand the conformational changes of fluticasone in different environments, such as in solution or when interacting with delivery polymers. acs.orgdiva-portal.org
Recent research utilized microcrystal electron diffraction (MicroED) to determine the three-dimensional structures of fluticasone furoate and fluticasone propionate (B1217596) in their solid states. acs.org This experimental data was then used in conjunction with Density Functional Theory (DFT) calculations to model the molecules' preferred geometries in solution. acs.orgdiva-portal.org Such studies are crucial as the drug needs to dissolve from its solid state in a formulation to interact with its target protein. acs.org Understanding this transition state is key to predicting its biological activity.
MD simulations have also been used to investigate the interactions between fluticasone propionate and various polymers used in nanoparticle formulations. nih.govresearchgate.net These simulations can predict the binding affinity and stability of drug-polymer complexes, helping to select the most suitable polymers for creating stable and effective drug delivery systems. nih.govresearchgate.net For instance, simulations have shown that a combination of HPMC-PVP polymers has a high binding free energy with fluticasone, indicating a stable nanoparticle formulation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. researchgate.net These models are used to predict the activity of new compounds and to understand the structural features that are important for a drug's efficacy.
In fluticasone research, QSAR models have been developed to predict various properties, including receptor binding affinity. One study successfully built a QSAR model that could account for nearly 80% of the variability in the glucocorticoid receptor binding affinity. researchgate.net The model revealed that properties like halogenation at specific positions and lipophilicity dramatically increase receptor binding. researchgate.net
Another study used QSAR modeling to correlate the physicochemical and structural properties of steroids with their diffusion across artificial membranes, which is crucial for predicting their absorption. mdpi.com The model identified properties like logP, logS, and polar surface area as significant predictors of a drug's apparent permeability. mdpi.com Such predictive models are valuable for screening and optimizing drug candidates in the early stages of development. nih.gov
Table 1: Computational Parameters in Fluticasone Research
| Computational Method | Key Parameter | Significance in Fluticasone Research | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) | Binding Free Energy | Predicts the stability of fluticasone-polymer complexes in nanoparticle formulations. | nih.gov |
| QSAR | log RBA (Relative Binding Affinity) | Correlates structural features with glucocorticoid receptor binding strength. | researchgate.net |
| DFT | Solvent Effects | Models the preferred geometry of fluticasone in solution, a key transition state. | acs.org |
| CFD | Pressure Drop & Airflow Velocity | Models particle trajectories in inhaler devices to optimize drug delivery to the lungs. | nih.gov |
Advanced Delivery System Research for In Vitro and Preclinical Studies
The efficacy of fluticasone is highly dependent on its successful delivery to the site of action, primarily the lungs and nasal passages. frontiersin.org Advanced delivery systems are being researched to enhance therapeutic outcomes by improving drug targeting and release profiles. frontiersin.orgtandfonline.com
Microencapsulation and nanoparticle technologies are at the forefront of advanced drug delivery research. google.commdpi.com These systems can protect the drug from degradation, control its release, and target it to specific cells or tissues.
For fluticasone, various nanoparticle formulations have been developed using biocompatible and biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA) and chitosan (B1678972). google.comresearchgate.netmdpi.com For example, fluticasone propionate-loaded PLGA nanoparticles have demonstrated sustained in vitro drug release for up to 7 days. researchgate.net These nanoparticles, with diameters around 128 nm, are small enough to potentially reach deeper into the airways. researchgate.net
Chitosan, a natural polysaccharide, has been modified to create microparticles for encapsulating fluticasone propionate. mdpi.comnih.gov These modified chitosan microparticles, with sizes ranging from 0.4 to 2.2 µm, have shown an improved dissolution profile for the drug compared to the neat drug. mdpi.comnih.gov This is attributed to the reduced crystallinity of the drug within the polymer matrix. mdpi.comnih.gov Solid lipid nanoparticles (SLNs) have also been optimized for topical delivery of fluticasone propionate, showing good stability and a size of approximately 248 nm. tandfonline.com
A crucial aspect of developing new delivery systems is ensuring their biocompatibility and optimizing their drug release characteristics. mdpi.comnih.gov In vitro studies are essential for this initial evaluation.
The biocompatibility of fluticasone formulations has been tested using cell lines such as human alveolar (A549) and bronchial epithelial (16HBE) cells. researchgate.netnih.gov Studies have shown that liposomal and cyclodextrin-complexed fluticasone formulations exhibit high biocompatibility, with cell viability remaining above 90%. nih.gov Similarly, vesicles developed for nebulization have been confirmed to be highly biocompatible. researchgate.net
In vitro release studies are performed to understand how the drug is released from the delivery system over time. For instance, microemulsion-based gels containing fluticasone propionate have been shown to control the release of the drug. acs.org Studies with modified chitosan microparticles demonstrated a significant improvement in the dissolution profile of fluticasone. mdpi.com These in vitro findings are critical for predicting the in vivo performance of the delivery system. nih.gov
Table 2: Characteristics of Fluticasone Delivery Systems
| Delivery System | Polymer/Lipid | Particle Size | Key Finding | Reference |
|---|---|---|---|---|
| Nanoparticles | PLGA | ~128 nm | Sustained in vitro release for up to 7 days. | researchgate.net |
| Microparticles | Modified Chitosan | 0.4 - 2.2 µm | Ameliorated dissolution profile compared to neat drug. | mdpi.comnih.gov |
| Solid Lipid Nanoparticles (SLNs) | Not specified | ~248 nm | Good stability for topical delivery. | tandfonline.com |
| Liposomes | Not specified | Not specified | High biocompatibility and increased accumulation in lungs in vivo. | nih.gov |
| Microemulsion Gel | Tween 80 | ~52 nm | Controlled release of the drug. | acs.org |
Investigating Synergistic Molecular Interactions with Other Pharmacological Agents (e.g., Beta-2 Adrenergic Agonists)
Combination therapy is a cornerstone of managing complex respiratory diseases like asthma and COPD. The interaction between corticosteroids like fluticasone and long-acting beta-2 adrenergic agonists (LABAs) is of particular interest, as their combined use often leads to improved clinical outcomes. nih.gov
Research has demonstrated that synergistic interactions occur at the molecular level between fluticasone and LABAs such as salmeterol (B1361061) and vilanterol. atsjournals.orgeuropa.eutga.gov.au Corticosteroids can increase the number and sensitivity of beta-2 receptors by activating the beta-2 receptor gene. nih.govtga.gov.au In turn, LABAs can "prime" the glucocorticoid receptor, enhancing its activation by the steroid and facilitating its translocation into the nucleus where it can exert its anti-inflammatory effects. atsjournals.orgeuropa.eutga.gov.au
This molecular synergy translates into enhanced anti-inflammatory activity. nih.govatsjournals.org For example, the combination of salmeterol and fluticasone has been shown to be more effective at suppressing inflammatory responses than either drug alone. atsjournals.org In vivo studies have confirmed these findings, showing that the combination leads to greater nuclear translocation of the glucocorticoid receptor in sputum macrophages from patients with asthma. atsjournals.org These molecular interactions provide a strong rationale for the clinical use of combination therapies containing both a corticosteroid and a LABA. nih.govatsjournals.org
Future Directions in Fluticasone Research Methodologies and Applications
The landscape of fluticasone research is continuously evolving, driven by advancements in pharmaceutical sciences and a growing emphasis on precision medicine. While the anti-inflammatory properties of fluticasone are well-established, current research frontiers are focused on optimizing its delivery, personalizing its application, and refining the methodologies used in its development and analysis. These future directions promise to enhance the therapeutic utility of fluticasone through innovative technologies and a deeper understanding of its interaction with biological systems.
Innovations in Drug Delivery Systems
A significant area of future research lies in the development of novel drug delivery systems designed to improve the therapeutic index of fluticasone. These innovations aim to increase drug concentration at the site of action while minimizing systemic exposure.
Nanotechnology-Based Formulations: Nanotechnology offers powerful tools to overcome the challenges associated with poorly soluble drugs like fluticasone. dovepress.com Nano-based systems such as liposomes, micelles, and polymeric nanoparticles are being extensively investigated to achieve more effective drug deposition and controlled release in the lungs. scienceopen.com For instance, studies have shown that fluticasone encapsulated in liposomes accumulates in the lungs at a concentration approximately 30 times higher than the free drug following intranasal administration. scienceopen.com Similarly, nanoemulsions and emulgels are being developed to enhance dissolution rates and provide controlled release for topical applications. ijrps.comjocpr.com One approach involves synthesizing nanoaggregates from biocompatible and biodegradable polyamides, which has resulted in nanocapsules with superior aerodynamic performance for dry powder inhalers (DPIs). mdpi.com
Microparticle Systems: Research into mucoadhesive solid lipid microparticles has demonstrated effective delivery and controlled release of fluticasone propionate into the secondary bronchi, attributed to their suitable size and enhanced mucoadhesive properties. scienceopen.com
Advanced Delivery Devices: Beyond formulation, innovation in delivery devices represents a critical frontier. Novel systems, such as breath-powered intranasal delivery devices, are designed to transport fluticasone to hard-to-reach areas of the nasal cavity. optinose.commultivu.com These devices utilize the user's exhalation to close the soft palate, sealing the nasal cavity and allowing the medication to be carried well beyond the nasal valve, which can be particularly beneficial for treating conditions like nasal polyps. optinose.comresearchgate.net Other design improvements in nasal spray pumps, including side-actuation mechanisms and shorter nozzles, aim to improve patient compliance and ensure safer, more consistent delivery. researchgate.netnih.gov
Table 1: Examples of Novel Fluticasone Formulations
| Formulation Type | Key Components | Particle Size | Key Findings/Characteristics | Reference |
|---|---|---|---|---|
| Nanoemulsion | Surfactant, co-surfactant, water, oil | 54.30 nm | Enhanced drug dissolution rates and potential for extended bioactivity. | ijrps.com |
| Polymeric Nanoparticles | HPMC-PVP | ~250 nm | Showed highest polymer-drug binding free energy and >90% encapsulation efficiency. | dovepress.com |
| Polyamide Nanocapsules (FDC) | L-lysine based polyamide, Fluticasone Propionate, Salmeterol Xinafoate | 226.7 ± 35.3 nm | Superior aerodynamic performance compared to marketed product; extended drug release profile. | mdpi.com |
| Solid Lipid Microparticles | Chitosan and alginate | Not specified | Achieved effective delivery and controlled release into the secondary bronchi due to mucoadhesive properties. | scienceopen.com |
Personalized Medicine and Biomarker-Driven Therapy
The "one-size-fits-all" approach to treatment is gradually being replaced by personalized medicine, which aims to tailor therapy to individual patient characteristics. rjptonline.org In fluticasone research, this involves identifying genetic markers and biomarkers that can predict a patient's response to treatment.
Genetic Polymorphisms: Studies have investigated the role of genetic variations in treatment response. Genetic polymorphisms in genes such as ABCB1 and CYP3A422 have been associated with the high inter-individual variability observed in fluticasone pharmacokinetics. rjptonline.org Identifying these genetic profiles in patients could allow for more precise and personalized therapeutic strategies in the future.
Biomarker-Guided Treatment: Biomarkers are crucial for phenotyping inflammatory diseases like asthma and COPD, enabling the selection of patients most likely to benefit from fluticasone. mdpi.comatsjournals.org For example, in pediatric asthma, higher levels of total serum IgE, blood eosinophils, and fractional exhaled nitric oxide (FeNO) were associated with a more favorable response to inhaled fluticasone. mdpi.comnih.gov In COPD, serum surfactant protein D and CC-16 are being evaluated as potential biomarkers that are sensitive to steroid treatment and associated with disease exacerbations. atsjournals.org Recent patent developments also highlight the use of blood eosinophil counts to target fluticasone furoate therapy in specific subgroups of COPD patients to reduce the rate of lung function decline. patsnap.com
Table 2: Biomarkers in Fluticasone Therapy Response
| Biomarker | Condition | Association with Fluticasone | Reference |
|---|---|---|---|
| Blood Eosinophils (>5%) | Asthma | Predicts favorable response to fluticasone compared to montelukast. | mdpi.com |
| Total Serum IgE (>150 KU/L) | Asthma | Associated with a favorable response to inhaled fluticasone. | mdpi.com |
| Fractional Exhaled Nitric Oxide (FeNO) (>25 ppb) | Asthma | Predicts favorable response to fluticasone. | mdpi.com |
| Sputum Eosinophils | Asthma | Significantly decreased by inhaled fluticasone propionate, indicating steroid sensitivity. | frontiersin.org |
| Surfactant Protein D (SPD) | COPD | Levels are steroid-sensitive and associated with exacerbations. | atsjournals.org |
Computational and In Silico Methodologies
Computational modeling and simulation are becoming indispensable tools in pharmaceutical research, accelerating development and providing insights that are difficult to obtain through experimental methods alone.
Modeling Drug Delivery and Pharmacokinetics: Computational fluid dynamics (CFD) is a modeling technique used to simulate airflow and particle deposition within the nasal cavity. fda.gov CFD simulations help in understanding how factors like spray characteristics and patient anatomy affect drug distribution. fda.govcomplexgenerics.org This is often combined with physiologically-based pharmacokinetic (PBPK) models, which provide quantitative predictions of the absorption and distribution of nasally administered drugs throughout the body. complexgenerics.org
Formulation Optimization: Molecular modeling, including molecular dynamics (MD) simulations and docking studies, is being used to rationalize and optimize the design of novel fluticasone formulations. dovepress.com For example, these methods can predict the binding affinity between fluticasone and various polymers, helping to screen and select the most suitable candidates for creating stable nanoparticles with high drug-loading efficiency. dovepress.commdpi.com Density functional theory (DFT) calculations have also been employed to model the preferred geometries of fluticasone furoate and fluticasone propionate in solution, providing insights into their conformational changes during administration. acs.org
Table 3: Application of Computational Modeling in Fluticasone Research
| Modeling Technique | Application | Key Findings | Reference |
|---|---|---|---|
| CFD and PBPK Modeling | Simulating nasal absorption and systemic bioavailability of intranasal fluticasone propionate. | Helps estimate droplet deposition in anatomical regions and simulates drug absorption and distribution. | complexgenerics.org |
| Molecular Dynamics (MD) Simulation & Docking | Screening polymers for stable fluticasone nanoparticle production. | Predicted HPMC-PVP and Eudragit-PVP complexes to have the best binding free energies (−35.22 kcal/mol and −25.17 kcal/mol, respectively), which correlated with high experimental encapsulation efficiency (>90%). | dovepress.commdpi.com |
| Density Functional Theory (DFT) | Modeling the geometries of fluticasone furoate and propionate in solution. | Revealed conformational and energy changes as the drug transitions from solid-state formulation to its protein-bound state. | acs.org |
Advancements in Synthesis and Analytical Techniques
Future progress also depends on refining the foundational methods of producing and measuring fluticasone.
Greener Synthesis: Researchers are developing novel, more environmentally friendly processes for the synthesis of fluticasone propionate. researchgate.net This includes replacing toxic and pollutive reagents like bromofluoromethane (B51070) with alternatives such as Selectfluor or using cheaper, less hazardous oxidizing agents. researchgate.netamericanpharmaceuticalreview.com These efforts aim to reduce the environmental impact and cost of manufacturing. researchgate.net
High-Sensitivity Analysis: The development of advanced formulations that result in very low systemic drug concentrations necessitates highly sensitive analytical methods. Ultra-low detection techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to quantify fluticasone propionate in human plasma at levels as low as 0.050 pg/mL. sciex.com Such methods are critical for conducting accurate pharmacokinetic studies of next-generation delivery systems. sciex.com
Q & A
How can I formulate a focused research question to investigate Cloticasone’s mechanism of action in preclinical models?
Methodological Answer: Use the PICOT framework to structure your question:
- P (Population): Target cell lines or animal models (e.g., murine macrophages).
- I (Intervention): this compound administration (specify dosage, route, and duration).
- C (Comparison): Control groups (e.g., vehicle-only or comparator drugs).
- O (Outcome): Measurable endpoints (e.g., cytokine suppression, receptor binding affinity).
- T (Time): Exposure timeline (e.g., 24-hour incubation).
Refine the question to ensure feasibility (e.g., "Does this compound inhibit NF-κB activation in murine macrophages at 10 μM over 24 hours compared to dexamethasone?") .
Q. What experimental design considerations are critical for in vitro studies assessing this compound’s efficacy?
Methodological Answer:
- Cell Line Selection : Justify relevance to this compound’s proposed therapeutic area (e.g., airway epithelial cells for respiratory applications).
- Dosage Range : Include EC50 determination via dose-response curves and negative/positive controls.
- Endpoint Validation : Use standardized assays (e.g., ELISA for cytokine quantification) and predefine statistical thresholds (e.g., p < 0.05).
- Reproducibility : Document protocols thoroughly (e.g., incubation conditions, solvent controls) to align with guidelines for experimental transparency .
Q. How should I conduct a systematic literature review to identify gaps in this compound research?
Methodological Answer:
- Search Strategy : Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT commercial") across databases (PubMed, Scopus).
- Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., peer-reviewed articles, in vivo models).
- Data Extraction : Tabulate key parameters (e.g., half-life, bioavailability) and note methodological inconsistencies (e.g., dosing variations).
- Gap Analysis : Highlight understudied areas (e.g., long-term toxicity) using frameworks like PCC (Population, Concept, Context) .
Advanced Research Questions
Q. How can I resolve contradictions in pharmacokinetic data from disparate studies on this compound?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies and assess heterogeneity via I² statistics.
- Sensitivity Analysis : Identify confounders (e.g., interspecies differences, assay sensitivity).
- Methodological Audit : Compare protocols for dosing regimens, sample collection times, and analytical techniques (e.g., HPLC vs. LC-MS).
- Publication Bias Evaluation : Use funnel plots to detect missing negative results .
Q. What strategies are effective for integrating multi-omics data to elucidate this compound’s systemic effects?
Methodological Answer:
- Data Pipeline : Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (NMR) datasets using bioinformatics tools (e.g., GeneSpring, MetaboAnalyst).
- Pathway Enrichment : Apply over-representation analysis (ORA) to identify this compound-affected pathways (e.g., glucocorticoid receptor signaling).
- Machine Learning : Train models to predict off-target interactions or dose-dependent response patterns .
Q. How do I address heterogeneity in clinical trial outcomes for this compound across diverse patient subgroups?
Methodological Answer:
- Stratified Analysis : Segment data by covariates (e.g., age, comorbidities) to identify subpopulation-specific responses.
- Mixed-Effects Models : Account for inter-study variability by including random effects (e.g., trial site differences).
- Pre-Registration : Publish protocols (e.g., ClinicalTrials.gov ) to standardize outcome measures and reduce bias .
Data Contradiction Analysis Framework
Key Takeaways
- Basic Research : Prioritize clarity, feasibility, and alignment with established frameworks (PICOT, PCC).
- Advanced Research : Employ meta-analytical and computational tools to address complexity and contradictions.
- Methodological Rigor : Ensure reproducibility through detailed protocol documentation and pre-registration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
